4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 138333-09-2
VCID: VC0017479
InChI: InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Molecular Formula: C13H15F3O5S
Molecular Weight: 340.32 g/mol

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

CAS No.: 138333-09-2

Reference Standards

VCID: VC0017479

Molecular Formula: C13H15F3O5S

Molecular Weight: 340.32 g/mol

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester - 138333-09-2

CAS No. 138333-09-2
Product Name 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Molecular Formula C13H15F3O5S
Molecular Weight 340.32 g/mol
IUPAC Name ethyl (2S)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Standard InChI InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Standard InChIKey UDJNHUAEPSYCRU-NSHDSACASA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
SMILES CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Synonyms Ethyl 2(S)-[(Trifluoromethylsulfonyl)oxy]-4-phenylbutyrate; (S)-α-[[(Trifluoromethyl)sulfonyl]oxy]benzenebutanoic Acid Ethyl Ester;
PubChem Compound 10132022
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator